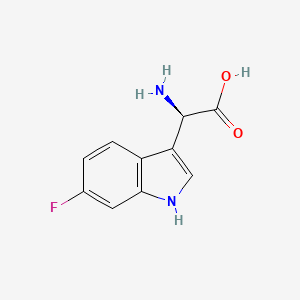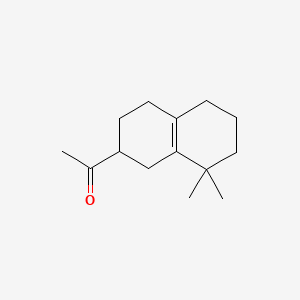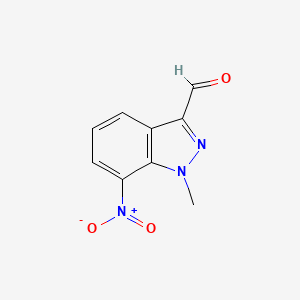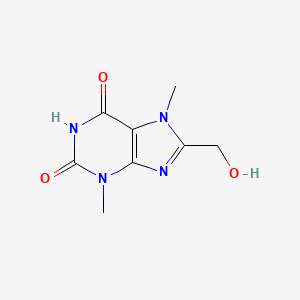
(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring a fluorinated indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the indole ring enhances its biological activity and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroindole. This can be achieved through various methods, including the fluorination of indole derivatives.
Formation of Indole-3-Aldehyde: The 6-fluoroindole is then converted to 6-fluoroindole-3-aldehyde through formylation reactions.
Strecker Synthesis: The key step involves the Strecker synthesis, where 6-fluoroindole-3-aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed under acidic conditions to yield ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Process Optimization: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoroindole-3-carboxylic acid.
Reduction: Formation of 6-fluoroindoline derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission and cellular metabolism.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the fluorine atom, resulting in different biological activity.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Fluorine atom at a different position, affecting its interaction with molecular targets.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 6-position of the indole ring enhances the compound’s metabolic stability and biological activity compared to its non-fluorinated counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI 键 |
SKJKNHAVVKWKBF-SECBINFHSA-N |
手性 SMILES |
C1=CC2=C(C=C1F)NC=C2[C@H](C(=O)O)N |
规范 SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)








